heptyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Heptyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a heptyl ester group, a methoxyphenyl group, and a tetrahydroindole core, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroindole core, followed by the introduction of the methoxyphenyl group and the heptyl ester group. Key steps may include:
Cyclization reactions: to form the tetrahydroindole core.
Esterification reactions: to introduce the heptyl ester group.
Substitution reactions: to attach the methoxyphenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroindole core, potentially converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Quinones, phenols.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of heptyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group and the tetrahydroindole core are likely involved in binding interactions, while the heptyl ester group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
- Heptyl 6-chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- Heptyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 4-hydroxy-2-quinolones
Comparison: Heptyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its tetrahydroindole core, which distinguishes it from quinoline-based compounds
Properties
Molecular Formula |
C24H31NO4 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
heptyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C24H31NO4/c1-4-5-6-7-8-13-29-24(27)23-16(2)22-20(25-23)14-18(15-21(22)26)17-9-11-19(28-3)12-10-17/h9-12,18,25H,4-8,13-15H2,1-3H3 |
InChI Key |
VPJLOADVTAJGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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